molecular formula C9H16O B3036651 4,4-Dimethylcyclohexane-1-carbaldehyde CAS No. 394734-96-4

4,4-Dimethylcyclohexane-1-carbaldehyde

Cat. No.: B3036651
CAS No.: 394734-96-4
M. Wt: 140.22 g/mol
InChI Key: AAEIBLQPASHLSV-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O. It is a colorless liquid that is primarily used in various chemical synthesis processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylcyclohexane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 4,4-Dimethylcyclohexanone followed by oxidation to form the aldehyde group .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation and oxidation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylcyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-Dimethylcyclohexane-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 4,4-Dimethylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive, allowing it to participate in nucleophilic addition reactions. These interactions can affect biological pathways and enzyme activities, making it a valuable compound for biochemical studies .

Comparison with Similar Compounds

  • 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
  • Dimethyl cyclohexane-1,4-dicarboxylate

Comparison: 4,4-Dimethylcyclohexane-1-carbaldehyde is unique due to its specific structural configuration, which imparts distinct reactivity and physical properties. Compared to similar compounds, it offers different reactivity patterns and applications, making it a versatile compound in various fields .

Properties

IUPAC Name

4,4-dimethylcyclohexane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2)5-3-8(7-10)4-6-9/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEIBLQPASHLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394734-96-4
Record name 4,4-dimethylcyclohexane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of (4,4-dimethyl cyclohexylidene)methyl methyl ether (6.7 g, 0.043 mol) in THF (200 mL) containing 6M HCl (aq) (60 mL) was stirred at room temperature for 24 hr. The reaction mixture was diluted with a mixture of ethyl ether, hexanes, brine and water. The mixture was separated and the aqueous phase was extracted with ethyl ether. The combined organic phase was washed with brine, dried over Na2SO4, and concentrated in vacuo, affording 4,4-dimethylcyclohexanecarbaldehyde as a yellow oil, used without further purification.
Name
(4,4-dimethyl cyclohexylidene)methyl methyl ether
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of flask 4-(methoxymethylene)-1,1-dimethylcyclohexane (2.3 g, 14.9 mmol) in a 4:1 THF/2N HCl mixture (100 mL) was refluxed fo(1 hour. The volatile was removed in vacuo and the residue was cooled to 0°C. and neutralized with 1N NaOH and extracted with Et2O (3×60 mL). The organic layer was washed with water (50 mL), brine (60 mL) and dried over sodium sulfate, filtered, and concentrated. The residue was purified by chromatography with hexane-DCM 10% linear gradient as eluant to give the title compound as clear oil. 1H NMR (400 MHz, CDCl3) δ 9.64 (d, J=1.6 Hz, 1H), 2.19-2.12 (m, 1H), 1.79-1.72 (m, 2H), 1.59-1.40 (m, 5H), 1.25-1.18 (m, 1H), 0.92 (s, 3H), 0.87 (s, 3H). No ionization by LCMS.
Name
4-(methoxymethylene)-1,1-dimethylcyclohexane
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethylcyclohexane-1-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4,4-Dimethylcyclohexane-1-carbaldehyde
Reactant of Route 3
4,4-Dimethylcyclohexane-1-carbaldehyde
Reactant of Route 4
4,4-Dimethylcyclohexane-1-carbaldehyde
Reactant of Route 5
4,4-Dimethylcyclohexane-1-carbaldehyde
Reactant of Route 6
4,4-Dimethylcyclohexane-1-carbaldehyde

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